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Compound of Interest

Compound Name: 4-Ethylpyridine-2-carbonitrile

Cat. No.: B140052 Get Quote

An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile: Structure, Synthesis, and

Applications

Introduction
4-Ethylpyridine-2-carbonitrile is a substituted pyridine derivative of significant interest in

medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an

ethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of

more complex heterocyclic compounds. Pyridine-based structures are integral to numerous

pharmaceuticals, and the strategic placement of functional groups, such as the cyano and ethyl

moieties in this molecule, offers chemists a valuable scaffold for drug design and development.

[1] This guide provides a comprehensive overview of the structure, properties, and synthesis of

4-Ethylpyridine-2-carbonitrile, tailored for researchers, scientists, and professionals in drug

development.

Molecular Structure and Physicochemical
Properties
4-Ethylpyridine-2-carbonitrile, also known as 2-Cyano-4-ethylpyridine, possesses a pyridine

ring functionalized with an ethyl group at the C4 position and a nitrile group at the C2 position.

The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group

influences the electronic properties and reactivity of the pyridine ring.
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Key Identifiers and Properties:

Property Value Source

IUPAC Name 4-ethylpyridine-2-carbonitrile [2]

Synonyms 2-Cyano-4-ethylpyridine [3]

CAS Number 92486-38-9 [2][3]

Molecular Formula C8H8N2 [2][3]

Molecular Weight 132.16 g/mol [2][3]

Appearance Light Green Oil [3]

Canonical SMILES CCC1=CC(=NC=C1)C#N [2]

InChIKey
WSIWRNNXMDBVGX-

UHFFFAOYSA-N
[2]

Synthesis of 4-Ethylpyridine-2-carbonitrile
The synthesis of 2-cyanopyridines, including 4-Ethylpyridine-2-carbonitrile, is a well-

established area of heterocyclic chemistry. A common and effective strategy involves a two-

step process starting from the corresponding substituted pyridine: N-oxidation followed by

cyanation. This approach is favored due to the ready availability of the starting materials and

the generally good yields of the cyanation step.

Synthetic Strategy Overview
The most logical synthetic route commences with 4-ethylpyridine. The pyridine nitrogen is first

oxidized to form the N-oxide. This activation is crucial as it renders the C2 and C6 positions of

the pyridine ring susceptible to nucleophilic attack. Subsequent treatment with a cyanide

source introduces the nitrile group at the 2-position.

4-Ethylpyridine N-Oxidation 4-Ethylpyridine-N-oxide Cyanation 4-Ethylpyridine-2-carbonitrile
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Caption: General synthetic workflow for 4-Ethylpyridine-2-carbonitrile.

Experimental Protocols
Step 1: N-Oxidation of 4-Ethylpyridine

The oxidation of 4-ethylpyridine to its N-oxide is typically achieved using a peroxy acid, often

generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid. This method is

analogous to the preparation of other pyridine N-oxides.[4]

Protocol:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-

ethylpyridine in glacial acetic acid.

Heat the solution to approximately 80°C.

Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution. An

exothermic reaction is expected, and the rate of addition should be controlled to maintain the

reaction temperature.

After the addition is complete, continue heating the reaction mixture at 100°C for several

hours (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]

Once the reaction is complete (disappearance of the starting material), cool the mixture to

room temperature.

The excess solvent and volatile byproducts can be removed under reduced pressure to yield

the crude 4-ethylpyridine-N-oxide.

Causality Behind Experimental Choices:

Acetic Acid as Solvent: Acetic acid serves both as a solvent and a catalyst, reacting with

hydrogen peroxide to form peracetic acid, the active oxidizing agent.

Elevated Temperature: The reaction requires heating to proceed at a reasonable rate. The

temperature is a balance between achieving a sufficient reaction rate and minimizing the

decomposition of the peroxide and the product.
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Step 2: Cyanation of 4-Ethylpyridine-N-oxide

The introduction of the cyano group at the 2-position of the N-oxide is a key transformation. A

common and effective method is the Reissert-Henze reaction or a modification thereof, which

involves activating the N-oxide with an acylating agent followed by treatment with a cyanide

salt.[5] Modern variations often employ reagents like trimethylsilyl cyanide (TMSCN) with an

activating agent such as dimethylcarbamoyl chloride (DMCC) for milder reaction conditions and

improved yields.[5]

Protocol:

Dissolve the crude 4-ethylpyridine-N-oxide in an anhydrous aprotic solvent like

dichloromethane or acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

To the stirred solution, add trimethylsilyl cyanide (TMSCN).

Cool the mixture to 0-10°C in an ice bath.

Slowly add dimethylcarbamoyl chloride (DMCC) dropwise.

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12

hours) until the reaction is complete as monitored by TLC.[4]

Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a

mild base, such as 10% potassium carbonate, and stirring for about an hour.[4]

The layers are separated, and the aqueous phase is extracted with the organic solvent (e.g.,

dichloromethane).

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium

sulfate), filtered, and the solvent is removed under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel to afford

pure 4-Ethylpyridine-2-carbonitrile.

Causality Behind Experimental Choices:
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Anhydrous Conditions: TMSCN and DMCC are sensitive to moisture, so anhydrous

conditions are necessary to prevent their decomposition and ensure the reaction proceeds

efficiently.

Activation with DMCC: Dimethylcarbamoyl chloride reacts with the N-oxide to form a highly

reactive intermediate. This activation facilitates the nucleophilic attack of the cyanide ion at

the C2 position of the pyridine ring.

Use of TMSCN: Trimethylsilyl cyanide is a safer and more soluble source of cyanide

compared to inorganic salts like KCN or NaCN, and it often leads to cleaner reactions.

Basic Workup: The workup with potassium carbonate solution serves to quench any

remaining reactive reagents and neutralize acidic byproducts.
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Synthetic Pathway
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Step 2: Cyanation
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Quench with 10% K₂CO₃ (aq)
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4-Ethylpyridine-2-carbonitrile
(Pure Product)
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Caption: Detailed experimental workflow for the synthesis of 4-Ethylpyridine-2-carbonitrile.
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Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array

of approved drugs.[1] The 2-cyanopyridine moiety, in particular, is a valuable synthon for

several reasons:

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional

groups, such as a carboxylate or a carboxamide, potentially improving pharmacokinetic

properties like cell permeability.

Metabolic Stability: The cyano group is generally metabolically stable, which is a desirable

feature in drug candidates.

Versatile Chemical Handle: The nitrile can be readily transformed into other functional

groups, including:

Carboxylic acids via hydrolysis.

Amines via reduction.

Tetrazoles, which are common carboxylic acid bioisosteres, through reaction with azides.

While specific drugs containing the 4-Ethylpyridine-2-carbonitrile core are not prominently

documented in the public domain, its structural motifs are present in various biologically active

compounds. For instance, the related compound 2-ethylpyridine-4-carbothioamide is a known

impurity in the synthesis of the anti-tuberculosis drug prothionamide.[6] This highlights the role

of such cyanopyridine intermediates in the synthesis of thioamides, another important class of

compounds in drug discovery. The development of direct cyanation methods for pyridine N-

oxides is driven by the need for efficient access to these crucial intermediates for

pharmaceutical synthesis.[5]

Safety and Handling
4-Ethylpyridine-2-carbonitrile is classified as harmful if swallowed, causes skin irritation,

serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. All manipulations should be performed in a well-ventilated fume hood.
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Cyanide-containing reagents used in its synthesis, such as TMSCN or KCN, are highly toxic

and require stringent safety protocols.

Conclusion
4-Ethylpyridine-2-carbonitrile is a valuable heterocyclic building block with significant

potential in organic synthesis and medicinal chemistry. Its preparation via a two-step N-

oxidation and cyanation sequence from 4-ethylpyridine is a robust and well-precedented

strategy. The versatility of the nitrile group as a synthetic handle, combined with the established

importance of the pyridine scaffold in pharmaceuticals, ensures that 4-Ethylpyridine-2-
carbonitrile and related compounds will continue to be of interest to researchers in the field of

drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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